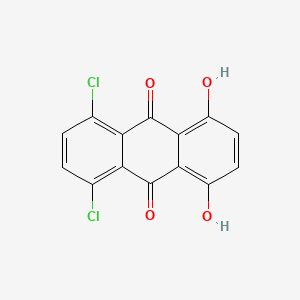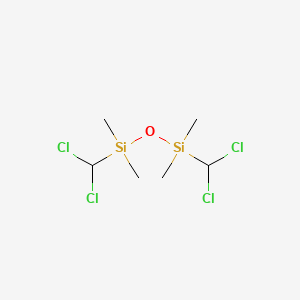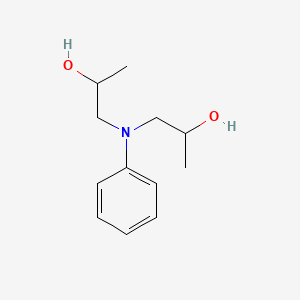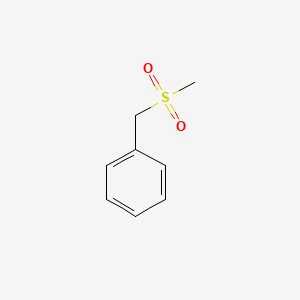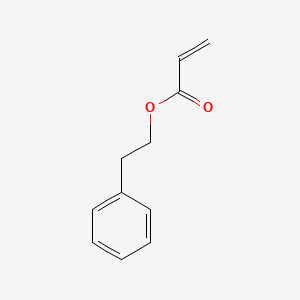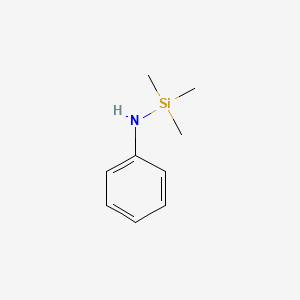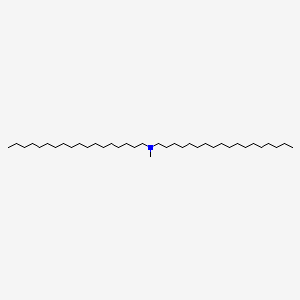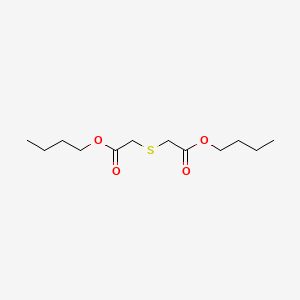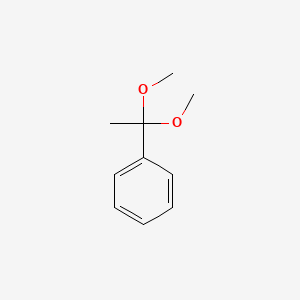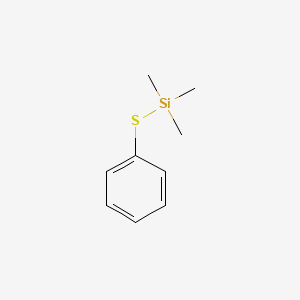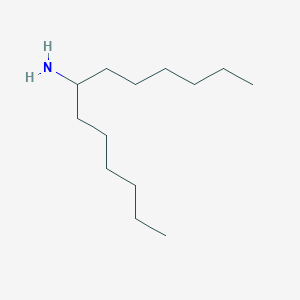
Tridecan-7-amine
Vue d'ensemble
Description
Tridecan-7-amine, also known as 1-Hexylheptylamine or 7-Aminotridecane, is a chemical compound with the molecular formula C13H29N . It is a colorless to almost colorless clear liquid .
Molecular Structure Analysis
The molecular weight of Tridecan-7-amine is 199.38 . The monoisotopic mass is 199.229996 Da . The IUPAC Standard InChIKey is ABVVEAHYODGCLZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Tridecan-7-amine has a boiling point of 102 °C/2 mmHg and a flash point of 113 °C . Its specific gravity is 0.80 and the refractive index is 1.44 . It is air sensitive and should be stored under inert gas .Applications De Recherche Scientifique
Material Science: Polymer Fabrication
Tridecan-7-amine is utilized in material science for the fabrication of polymers. Its unique chemical structure allows it to act as a monomer that can be polymerized to create novel polymeric materials. These materials may possess desirable properties such as increased durability, flexibility, or thermal stability, making them suitable for a wide range of industrial applications .
Life Science: Drug Synthesis
In life sciences, Tridecan-7-amine plays a crucial role in the synthesis of drugs. Its amine group is a functional moiety that can participate in various chemical reactions, forming bonds with other molecules to produce active pharmaceutical ingredients. This compound could be pivotal in developing new medications with potential therapeutic effects .
Chemical Synthesis: Organic Reactions
Tridecan-7-amine is a valuable reagent in chemical synthesis. It can undergo reductive amination, nucleophilic substitution, and other organic reactions. These reactions are fundamental in constructing complex organic compounds, including natural products, agrochemicals, and other specialty chemicals .
Chromatography: Analytical Reagent
In chromatography, Tridecan-7-amine can be used as an analytical reagent. Its ability to interact with various substances makes it suitable for use in chromatographic techniques to separate and identify components within a mixture. This application is essential for quality control and research in both academic and industrial laboratories .
Electronics: Organic Electronics and Photovoltaics
In the field of electronics, Tridecan-7-amine contributes to the development of organic electronics and photovoltaic devices. Its molecular structure can be engineered to alter electronic and optical properties, which is beneficial for creating components like organic semiconductors, light-emitting diodes (LEDs), and solar cells .
Safety and Hazards
Tridecan-7-amine is classified as dangerous. It causes severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. If swallowed, one should rinse the mouth and not induce vomiting. If inhaled, the person should be moved to fresh air and kept comfortable for breathing .
Mécanisme D'action
Molecular Formula
C13H29NMolecular Weight
199.38Density
0.806±0.06 g/cm3 (Predicted)Melting Point
57-58 °CBoiling Point
102°C/2mmHg (lit.)Refractive Index
1.4390 to 1.4430In terms of its uses, Tridecan-7-amine is mainly used as a surfactant, oil remover, and wetting agent in the chemical industry . It is also used as a building block in the synthesis of pharmaceutical ingredients .
Propriétés
IUPAC Name |
tridecan-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29N/c1-3-5-7-9-11-13(14)12-10-8-6-4-2/h13H,3-12,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNJNGMYIZRQRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341696 | |
| Record name | 1-Hexylheptylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tridecan-7-amine | |
CAS RN |
22513-16-2 | |
| Record name | 1-Hexylheptylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tridecan-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


